

An In-Depth Technical Guide to EINECS 262-556-2: Octinoxate

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Compound of Interest

Compound Name: *Einecs 262-556-2*

Cat. No.: *B15179715*

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For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structure

The chemical substance identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 262-556-2 is commonly known as Octinoxate.^{[1][2]} It is a widely utilized organic compound, primarily functioning as a UV filter in sunscreens and other personal care products to protect the skin from the harmful effects of ultraviolet B (UVB) radiation.^{[1][2][3][4]}

Chemical Formula: $C_{18}H_{26}O_3$

Systematic IUPAC Name: 2-ethylhexyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

Common Synonyms: Ethylhexyl Methoxycinnamate, Octyl Methoxycinnamate (OMC), Parsol MCX.^{[2][4][5]}

CAS Number: 5466-77-3

Chemical Structure:

Octinoxate is the ester formed from the reaction of methoxycinnamic acid and 2-ethylhexanol.^{[1][5]} Its molecular structure contains a cinnamate group, which is responsible for its UVB-absorbing properties. The 2-ethylhexyl group confers oil solubility, making it suitable for incorporation into emulsion-based cosmetic formulations.^[4]

(Insert Chemical Structure Image Here - A 2D chemical structure diagram of 2-ethylhexyl 4-methoxycinnamate)

Physicochemical and Spectroscopic Properties

Octinoxate is a colorless to pale yellow, viscous liquid that is practically odorless.^[1] It is insoluble in water but soluble in oils and alcohols.^{[1][6]} Key physicochemical and spectroscopic data are summarized in the table below.

Property	Value	Reference
Molecular Weight	290.40 g/mol	[7]
Melting Point	-25 °C	[5][6]
Boiling Point	198-200 °C	[5][6]
logP (Octanol/Water Partition Coefficient)	>6	[7]
UV Absorption Maximum (λ_{max})	~310 nm	[1]
UV Absorption Range	280-320 nm (UVB)	[1]

Mechanism of Action as a UV Filter

The primary function of octinoxate is to absorb UVB radiation from the sun, thereby preventing it from penetrating the skin and causing cellular damage.^{[1][3]} The energy from the UV photons excites the electrons in the octinoxate molecule to a higher energy state. This energy is then dissipated as heat, and the molecule returns to its ground state, ready to absorb more UV radiation. This process is illustrated in the diagram below.



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Caption: Mechanism of UVB absorption by Octinoxate.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and safety assessment of octinoxate.

Synthesis of Octinoxate via Transesterification

This protocol describes a common method for synthesizing 2-ethylhexyl 4-methoxycinnamate.

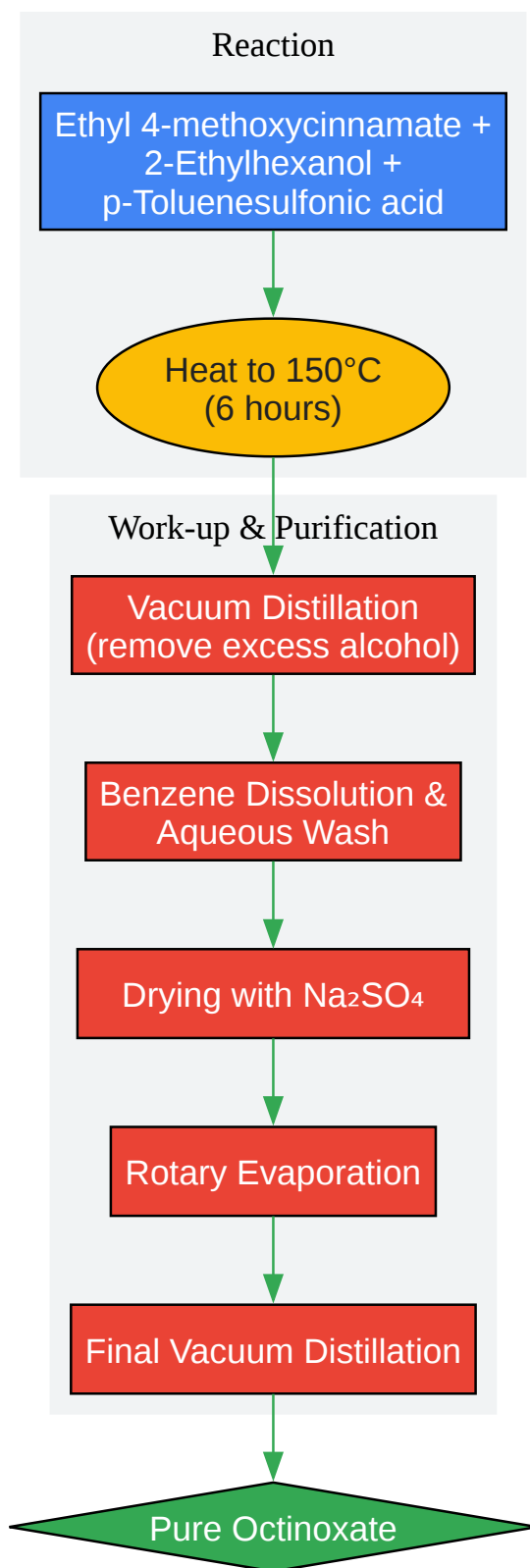
Materials:

- Ethyl 4-methoxycinnamate
- 2-Ethylhexanol
- p-Toluenesulfonic acid (catalyst)
- Benzene
- 10% Sodium carbonate solution
- Anhydrous sodium sulfate
- Round-bottom flask with a stirrer, condenser, and thermometer
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, combine ethyl 4-methoxycinnamate, an excess of 2-ethylhexanol, and a catalytic amount of p-toluenesulfonic acid.
- Heat the reaction mixture to 150°C with continuous stirring.

- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess 2-ethylhexanol and solvent by vacuum distillation.
- Dissolve the residue in benzene and transfer it to a separatory funnel.
- Wash the organic layer with a 10% sodium carbonate solution to remove the acidic catalyst, followed by washing with water until the aqueous layer is neutral.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- Purify the crude product by vacuum distillation to yield pure 2-ethylhexyl 4-methoxycinnamate.



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Caption: Workflow for the synthesis of Octinoxate.

Quantification of Octinoxate in Sunscreen Formulations by HPLC

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of octinoxate in cosmetic products.

Instrumentation and Conditions:

- HPLC System: With a UV detector
- Column: C18, 5 μ m, 250 x 4.6 mm
- Mobile Phase: Methanol:Water (90:10 v/v)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 330 nm
- Injection Volume: 20 μ L
- Column Temperature: Ambient

Procedure:

- **Standard Preparation:** Prepare a stock solution of octinoxate reference standard in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
- **Sample Preparation:** Accurately weigh a known amount of the sunscreen product into a volumetric flask. Add methanol and sonicate for 30 minutes to extract the octinoxate. Dilute to the mark with methanol and filter through a 0.45 μ m syringe filter. Further dilute the filtrate with the mobile phase to a concentration within the calibration range.
- **Analysis:** Inject the standard solutions and the sample solution into the HPLC system.
- **Quantification:** Construct a calibration curve by plotting the peak area of the octinoxate standard against its concentration. Determine the concentration of octinoxate in the sample

solution from the calibration curve and calculate the amount in the original sunscreen product.

In Vitro Estrogen Receptor Binding Assay

This protocol is a screening method to assess the potential of octinoxate to bind to the estrogen receptor (ER), indicating a potential for endocrine disruption.

Materials:

- Rat uterine cytosol (source of estrogen receptors)
- Radiolabeled estradiol ($[^3\text{H}]\text{-E2}$)
- Unlabeled $17\beta\text{-estradiol}$ (for positive control)
- Octinoxate test solutions at various concentrations
- Assay buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer)
- Hydroxylapatite (HAP) slurry
- Scintillation vials and cocktail

Procedure:

- Prepare assay tubes on ice.
- To each tube, add a fixed amount of rat uterine cytosol and $[^3\text{H}]\text{-E2}$.
- For the competitive binding assay, add increasing concentrations of unlabeled $17\beta\text{-estradiol}$ (for the standard curve) or octinoxate to the respective tubes.
- Incubate the tubes at 4°C overnight to allow for receptor binding to reach equilibrium.
- Add ice-cold HAP slurry to each tube to separate bound from unbound $[^3\text{H}]\text{-E2}$. Incubate and then centrifuge.
- Discard the supernatant and wash the HAP pellet.

- Resuspend the pellet and transfer it to a scintillation vial with a scintillation cocktail.
- Measure the radioactivity using a liquid scintillation counter.
- Calculate the percentage of specific binding of [^3H]-E2 at each concentration of octinoxate and determine the IC_{50} (the concentration of octinoxate that inhibits 50% of the specific binding of [^3H]-E2).

Thyroid Hormone Disruption Assay in Zebrafish Larvae

This in vivo assay evaluates the potential of octinoxate to interfere with the thyroid hormone system.^{[1][7]}

Experimental Setup:

- Organism: Zebrafish (*Danio rerio*) embryos/larvae
- Exposure Duration: 120 hours
- Test Concentrations: A range of octinoxate concentrations (e.g., 0.3, 1, 3, 10, and 30 μM) and a solvent control.^[1]
- Endpoints: Larval mortality, developmental toxicity, whole-body triiodothyronine (T3) and thyroxine (T4) hormone levels, and transcriptional levels of genes related to the hypothalamus-pituitary-thyroid (HPT) axis.^{[1][7]}

Procedure:

- Collect healthy zebrafish embryos and place them in 96-well plates containing the different octinoxate concentrations.
- Incubate for 120 hours, monitoring daily for mortality and any developmental abnormalities.
- At the end of the exposure period, pool the larvae from each concentration group.
- Homogenize the larvae samples for hormone analysis.

- Measure the whole-body T3 and T4 levels using enzyme-linked immunosorbent assay (ELISA) kits.[\[1\]](#)
- For gene expression analysis, extract total RNA from a separate pool of larvae.
- Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key HPT axis genes (e.g., trh, tsh β , tshr, deio2).[\[1\]](#)[\[7\]](#)
- Analyze the data for statistically significant differences in hormone levels and gene expression between the control and octinoxate-exposed groups.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on octinoxate.

Table 1: Regulatory Limits and Safety Data

Parameter	Value	Jurisdiction	Reference
Maximum Approved Concentration	7.5%	USA	[2] [4] [6]
Maximum Approved Concentration	10%	European Union	[4] [6]

Table 2: Endocrine Disruption Potential

Assay	Endpoint	Result for Octinoxate	Reference
In Vitro Estrogen Receptor Binding	IC ₅₀	Weak binding affinity	[2]
Zebrafish Thyroid Disruption (120h exposure)	T4 Hormone Levels	Significant decrease at $\geq 3 \mu\text{M}$	[1][7]
Zebrafish Thyroid Disruption (120h exposure)	tsh β gene expression	Upregulation	[1][7]
Rainbow Trout (6-week exposure)	Plasma Thyroxine (T4)	Significant increase at 395.6 $\mu\text{g/kg}$	[8][9]
Rainbow Trout (6-week exposure)	deiodinase 2 mRNA expression	Downregulation at 395.6 $\mu\text{g/kg}$	[8][9]

Table 3: Photostability Data

Condition	Observation	Reference
Exposure to Sunlight	Degradation into Z-octyl-p-methoxycinnamate (photo-isomerization)	[10]
Storage in Darkness (4-60°C for 1 month)	No degradation detected	[10]

Concluding Remarks

Octinoxate (**EINECS 262-556-2**) remains a widely used UVB filter due to its efficacy and favorable formulation properties. This guide provides a comprehensive overview of its chemical nature, mechanism of action, and key experimental protocols for its study. The presented data indicate that while effective, octinoxate is subject to photodegradation and has been shown in some experimental models to have the potential for endocrine disruption. For professionals in research and drug development, a thorough understanding of these characteristics is crucial

for the formulation of safe and effective products and for the ongoing investigation into the safety of UV filters. The detailed protocols provided herein serve as a valuable resource for further research in this area.

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